

Spectroscopic and Synthetic Profile of Anemoside A3-Methyl 6-Aminohexanoate: A Technical Overview

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Compound of Interest

Compound Name: Anemoside A3-methyl 6-aminohexanoate

Cat. No.: B15576713

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for **Anemoside A3-methyl 6-aminohexanoate**, a derivative of Anemoside B4 with significant anti-inflammatory properties. The information presented is crucial for researchers in medicinal chemistry and drug development focusing on novel therapeutics for inflammatory diseases.

Spectroscopic Data

The structural elucidation of **Anemoside A3-methyl 6-aminohexanoate** was confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The quantitative data are summarized below.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra were recorded on a Bruker AV-400 spectrometer in deuterated methanol (CD_3OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **Anemoside A3-methyl 6-aminohexanoate**

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1'	4.42	d	7.8
H-1''	4.51	d	7.6
H-2'	3.23	m	
H-2''	3.54	m	
H-3	3.19	m	
H-3'	3.40	m	
H-3''	3.65	m	
H-4'	3.32	m	
H-4''	3.38	m	
H-5'	3.39	m	
H-5''	3.78	m	
H-6''	1.25	d	6.2
OCH ₃	3.67	s	
CH ₂ (Hexanoate)	1.35, 1.52, 1.65, 2.30, 2.88	m	

Table 2: ^{13}C NMR Spectroscopic Data for **Anemoside A3-methyl 6-aminohexanoate**

Atom Number	Chemical Shift (δ , ppm)
C-1	39.8
C-2	26.8
C-3	89.1
C-4	39.9
C-5	56.2
C-6	18.6
C-7	33.5
C-8	40.4
C-9	47.8
C-10	37.4
C-11	24.0
C-12	125.9
C-13	138.8
C-14	42.6
C-15	28.5
C-16	23.9
C-17	47.2
C-18	42.1
C-19	46.5
C-20	31.2
C-21	34.4
C-22	33.3
C-23	28.3

C-24	16.9
C-25	16.0
C-26	17.8
C-27	26.3
C-28	178.2
C-29	33.3
C-30	24.0
C-1'	104.9
C-2'	84.1
C-3'	78.2
C-4'	71.8
C-5'	78.5
C-6'	62.9
C-1"	102.5
C-2"	75.5
C-3"	78.1
C-4"	72.0
C-5"	73.1
C-6"	18.2
C=O (Hexanoate)	174.9
OCH ₃	51.9
CH ₂ (Hexanoate)	40.8, 34.2, 26.8, 25.1

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was performed to determine the exact mass and confirm the elemental composition of the title compound.

Table 3: HRMS Data for **Anemoside A3-methyl 6-aminohexanoate**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	878.5526	878.5529

Experimental Protocols

Synthesis of Anemoside A3-methyl 6-aminohexanoate

Anemoside A3 (1.0 eq) was dissolved in dry dichloromethane (DCM). To this solution, methyl 6-aminohexanoate hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) were added. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the mixture was diluted with DCM and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to afford **Anemoside A3-methyl 6-aminohexanoate**.

Spectroscopic Analysis

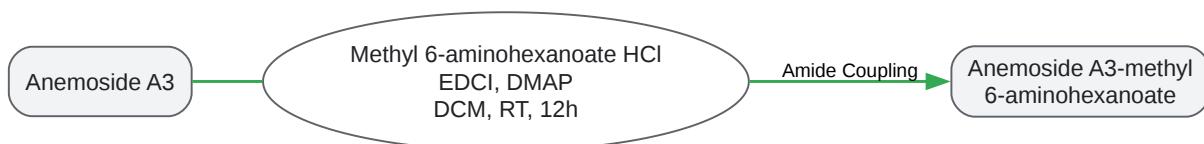
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in methanol-d₄ (CD₃OD). Chemical shifts are reported in ppm relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

Mass Spectrometry: High-resolution mass spectra were obtained on an Agilent 6520 Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Visualizations

Synthetic Workflow

The following diagram illustrates the one-step synthesis of **Anemoside A3-methyl 6-aminohexanoate** from Anemoside A3.

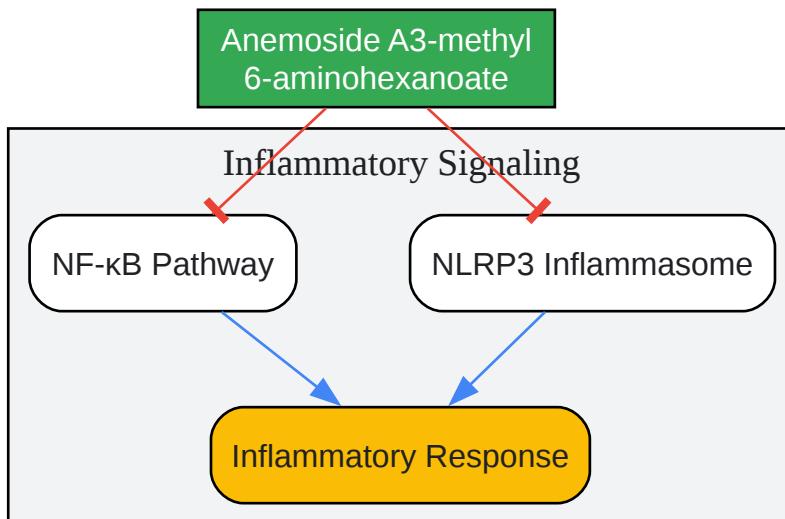


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Caption: Synthetic pathway for **Anemoside A3-methyl 6-aminohexanoate**.

Signaling Pathway Inhibition

Anemoside A3-methyl 6-aminohexanoate has been shown to inhibit the NF- κ B and NLRP3 inflammasome signaling pathways. The logical relationship of this inhibition is depicted below.



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Caption: Inhibition of inflammatory pathways by the compound.

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